ウロリチン M7

概要

説明

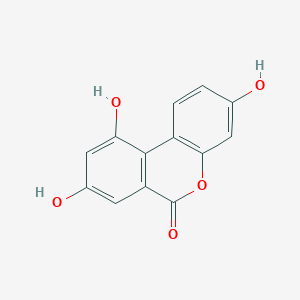

3,8,10-Trihydroxybenzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O5 . It has diverse applications in scientific research and is invaluable in drug discovery, antioxidant studies, and cancer research.

Synthesis Analysis

A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as part of a research . The synthesis involved the application of the Hurtley reaction with a copper and base combination .Molecular Structure Analysis

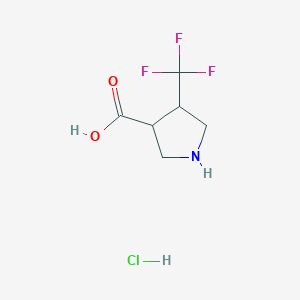

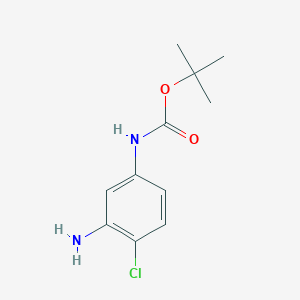

The molecular structure of 3,8,10-Trihydroxybenzo[c]chromen-6-one consists of 13 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The average mass is 244.200 Da and the monoisotopic mass is 244.037170 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,8,10-Trihydroxybenzo[c]chromen-6-one include the application of the Hurtley reaction with a copper and base combination . Other reactions involve the use of aluminum (III) chloride in chlorobenzene at 100℃ .Physical And Chemical Properties Analysis

The physicochemical properties of 3,8,10-Trihydroxybenzo[c]chromen-6-one include a high GI absorption, and it is not a P-gp substrate. It is an inhibitor of CYP1A2 and CYP2D6 but not CYP2C19, CYP2C9, or CYP3A4 . Its water solubility is 0.165 mg/ml .科学的研究の応用

神経保護作用

ウロリチン M7 は、神経保護作用について研究されています。 Sirt1、AMPK、PI3K/AKT/mTOR シグナル伝達経路を通じてオートファジーとミトコンドリアのバイオジェネシスを開始することがわかっています 。これは、特にアルツハイマー病やパーキンソン病などの神経変性疾患の文脈において、強力な天然のミトファジー誘導剤として、抗老化のために使用できる可能性があります。

代謝性疾患に対する活性

研究によると、this compound は、代謝性疾患に対して有意な活性を持つ可能性があります。 代謝経路に影響を与えることで、糖尿病や肥満などの状態の管理に役立つ可能性があります 。

腎保護作用

研究によると、this compound は腎保護作用を持ち、腎臓関連の障害の予防または治療に役立つ可能性があります 。

心筋保護作用

This compound は、心筋保護作用と関連付けられています。 これは、心血管の健康をサポートし、心臓病を予防するために使用できることを示唆しています 。

抗炎症作用

さまざまな研究で、この化合物は抗炎症作用を示しており、慢性炎症性疾患の治療薬候補となっています 。

筋骨格保護作用

This compound は、筋骨格保護作用を持つ可能性があり、骨粗鬆症や筋萎縮症などの状態に特に役立つ可能性があります 。

作用機序

Urolithin M7, also known as 3,8,10-Trihydroxybenzo[c]chromen-6-one, is a microbial metabolite derived from berries and pomegranate fruits . It has been shown to have various health benefits, including anti-inflammatory, anti-oxidative, and anti-aging activities .

Target of Action

Urolithin M7 has been demonstrated to bind to estrogen receptors . These receptors are involved in a wide range of physiological processes, including cardiovascular health, bone health, and neurological health . The compound’s affinity towards estrogen receptor alpha (ERα) is slightly higher than that towards estrogen receptor beta (ERβ) .

Mode of Action

Urolithin M7 interacts with its targets, the estrogen receptors, through competitive binding assays, proliferation assays, and transactivation assays . It is predicted to bind to ERα in a similar orientation as that of the estrogen . The prospect of urolithins to act as agonist, antagonist, or selective estrogen receptor modulators (SERMs) will depend on its structure, the estrogen receptor conformational change, availability and abundance of co-activators/co-repressors in the target tissues, and also the presence of other estrogen receptor ligands .

Biochemical Pathways

Urolithin M7 affects several signaling pathways, including the PI3K-Akt and Wnt/β-catenin pathways . It also interacts with multiple receptors (aryl hydrocarbon receptor, estrogen and androgen receptors) and enzymes (tyrosinase and lactate dehydrogenase) . These interactions can lead to various downstream effects, such as cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Pharmacokinetics

The composition and activity of an individual’s intestinal microbiota play a pivotal role in Urolithin M7 metabolism and absorption . After being ingested, urolithins can move throughout the body and mediate in different locations . Following absorption in the gut, urolithins rapidly undergo phase ii metabolism . This metabolism results in the loss of urolithins’ pharmacological properties .

Result of Action

Urolithin M7 has been shown to have various health benefits. It can mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . Urolithin A, a related compound, has been confirmed to be the most active metabolite in terms of LPS-induced inflammatory response inhibition (TNF-α attenuation, IL-10 induction) .

Action Environment

The action, efficacy, and stability of Urolithin M7 can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota can affect the metabolism and absorption of Urolithin M7 . Furthermore, the presence of other estrogen receptor ligands can influence the ability of urolithins to act as agonists, antagonists, or SERMs .

Safety and Hazards

生化学分析

Biochemical Properties

3,8,10-Trihydroxybenzo[c]chromen-6-one plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body.

Molecular Mechanism

The molecular mechanism of 3,8,10-Trihydroxybenzo[c]chromen-6-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes, inhibiting their activity and thereby affecting various metabolic pathways . This compound also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in antioxidant defense and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,8,10-Trihydroxybenzo[c]chromen-6-one can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress.

Dosage Effects in Animal Models

The effects of 3,8,10-Trihydroxybenzo[c]chromen-6-one vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation. At higher doses, it may cause adverse effects such as toxicity and cellular damage . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

3,8,10-Trihydroxybenzo[c]chromen-6-one is involved in several metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular function and health.

特性

IUPAC Name |

3,8,10-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHSPSPAOUDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。